Technical Analysis: BIBR 1087 SE vs. Dabigatran Etexilate
Technical Analysis: BIBR 1087 SE vs. Dabigatran Etexilate
Here is the in-depth technical guide comparing BIBR 1087 SE and Dabigatran Etexilate, structured for researchers and drug development professionals.
Structural Divergence, Metabolic Causality, and Analytical Protocols
Executive Summary & Pharmacological Context
In the development of direct thrombin inhibitors (DTIs), the distinction between the prodrug Dabigatran Etexilate (BIBR 1048) and its metabolic intermediates is critical for understanding bioavailability and clearance mechanisms.
BIBR 1087 SE (Desethyl Dabigatran Etexilate) represents the primary intermediate metabolite formed via hepatic Carboxylesterase 1 (CES1) hydrolysis. Unlike the parent prodrug, BIBR 1087 SE possesses a free carboxylic acid moiety while retaining the hexyloxycarbonyl carbamate protecting group. This structural alteration renders it a crucial biomarker for hepatic esterase activity but leaves it pharmacologically inactive until further hydrolysis to the active moiety, Dabigatran (BIBR 953) .
This guide delineates the physicochemical differences, metabolic pathways, and isolation protocols required to distinguish these entities in bioanalytical assays.
Molecular Architecture & Physicochemical Comparison
The core difference lies in the lipophilicity and ionization state governed by the
Structural Breakdown
| Feature | Dabigatran Etexilate (BIBR 1048) | BIBR 1087 SE (Intermediate M1) |
| Role | Oral Prodrug (Parent) | Metabolic Intermediate |
| Chemical State | Double-protected (Ethyl ester + Carbamate) | Mono-protected (Free Acid + Carbamate) |
| Molecular Formula | ||
| Molecular Weight | ~627.75 g/mol | ~599.68 g/mol |
| Ethyl Ester (Hydrophobic) | Carboxylic Acid (Hydrophilic/Ionizable) | |
| Amidine Terminus | Hexyloxycarbonyl Carbamate | Hexyloxycarbonyl Carbamate |
| Solubility Profile | High lipophilicity (Class II/IV) | Amphiphilic (Increased polarity) |
| Enzymatic Target | Substrate for CES1 & CES2 | Substrate for CES2 |
| Thrombin Activity | Inactive | Inactive (Negligible) |
Mechanistic Implication
The conversion of BIBR 1048 to BIBR 1087 SE involves the loss of an ethyl group (
Metabolic Pathway Visualization
The bioactivation of Dabigatran Etexilate is a sequential hydrolysis process.[1] Understanding the bifurcation between CES1 and CES2 is vital for interpreting pharmacokinetic data, particularly in patients with hepatic impairment (where CES1 is abundant).
Figure 1: Metabolic cascade of Dabigatran Etexilate.[1][2] BIBR 1087 SE represents the dominant intermediate generated by hepatic Carboxylesterase 1 (CES1).
Experimental Protocols: Isolation and Identification
Distinguishing BIBR 1087 SE from the parent and the active moiety requires precise chromatographic separation due to the structural similarities.
Protocol A: In Vitro Hydrolysis Assay (CES1 Activity Validation)
Objective: Confirm the formation of BIBR 1087 SE from Dabigatran Etexilate using human liver microsomes (HLM).
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Preparation:
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Thaw Human Liver Microsomes (HLM) on ice.
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Prepare stock solution of Dabigatran Etexilate (10 mM in DMSO).
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Prepare Phosphate Buffer (0.1 M, pH 7.4).
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Incubation System:
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Test: 198 µL HLM suspension (1 mg protein/mL) + 2 µL Substrate (Final conc: 100 µM).
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Control: HLM + Specific CES1 inhibitor (e.g., Bis-p-nitrophenyl phosphate, BNPP, 100 µM).
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Reaction:
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Incubate at 37°C for 0, 15, 30, and 60 minutes.
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Quenching: Add 200 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g.,
-Dabigatran).
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Processing:
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Vortex for 1 min; Centrifuge at 13,000 x g for 10 min at 4°C.
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Collect supernatant for LC-MS/MS analysis.
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Protocol B: LC-MS/MS Separation Parameters
Objective: Quantitatively resolve BIBR 1087 SE from BIBR 1048 and BIBR 953.
| Parameter | Specification |
| Column | C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (Maintains acidic pH to suppress ionization of carboxyls) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 10% B; 1-6 min: Linear ramp to 90% B; 6-8 min: Hold 90% B. |
| Flow Rate | 0.4 mL/min |
| MS Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | BIBR 1048: m/z 628.3 → 460.2 (Loss of carbamate + ethyl)BIBR 1087 SE: m/z 600.3 → 432.2 (Loss of carbamate)BIBR 953: m/z 472.2 → 289.1 |
Technical Note: BIBR 1087 SE will elute before Dabigatran Etexilate but after Dabigatran (BIBR 953) due to the intermediate polarity resulting from the free acid group (polar) and the retained hexyloxycarbonyl chain (lipophilic).
Causality & Interpretation of Data[4]
Why BIBR 1087 SE Accumulation Matters
In clinical pharmacology, the ratio of BIBR 1087 SE to Dabigatran provides insight into CES2 efficiency .
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Hepatic Impairment: Since CES1 is predominantly hepatic, severe liver damage may reduce the conversion of Parent
BIBR 1087 SE. -
Drug-Drug Interactions (DDI): CES1 inhibitors (e.g., ethanol) may alter the PK profile. If CES1 is inhibited, the pathway shifts toward the minor M2 intermediate (BIBR 951) via intestinal CES2.[1]
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Artifact Prevention: In ex vivo plasma samples, continued esterase activity can artificially generate BIBR 1087 SE post-sampling. Action: Blood samples must be collected in tubes containing specific esterase inhibitors (e.g., acidified citrate) to freeze the metabolic profile at the time of draw.
Stability Warning
BIBR 1087 SE is chemically stable in solid form but susceptible to hydrolysis in alkaline aqueous solutions. Stock solutions should be prepared in DMSO and stored at -20°C. Avoid freeze-thaw cycles >3 times.
References
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Stangier, J., et al. (2008).[3] "Pharmacokinetics and pharmacodynamics of dabigatran etexilate, an oral direct thrombin inhibitor, are not affected by moderate hepatic impairment."[3] Journal of Clinical Pharmacology.
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Blech, S., et al. (2008). "The metabolism and disposition of the oral direct thrombin inhibitor, dabigatran, in humans." Drug Metabolism and Disposition.
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FDA Center for Drug Evaluation and Research. (2010). "Application Number: 22-512 Pharmacology Review." FDA Access Data.
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Ishiguro, N., et al. (2014). "Impact of endogenous esterase activity on in vitro P-glycoprotein profiling of dabigatran etexilate in Caco-2 monolayers." Drug Metabolism and Disposition.
